Methyl 5-(azidomethyl)furan-2-carboxylate CAS 83608-90-6 properties
Methyl 5-(azidomethyl)furan-2-carboxylate CAS 83608-90-6 properties
CAS: 83608-90-6 Formula: C₇H₇N₃O₃ Molecular Weight: 181.15 g/mol [1]
Executive Summary
Methyl 5-(azidomethyl)furan-2-carboxylate is a bifunctional heteroaromatic building block that bridges bio-based chemistry and high-precision ligation.[1] Derived from 5-(chloromethyl)furfural (CMF) or 5-(hydroxymethyl)furfural (HMF) downstream products, this molecule features an electron-rich furan core flanked by two distinct reactive handles:[1]
-
Methyl Ester (C-2 position): A masked carboxylic acid suitable for further derivatization or hydrolysis.[1]
-
Azidomethyl Group (C-5 position): A bio-orthogonal "click" handle primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This guide outlines the physicochemical profile, synthesis, safety protocols, and application of CAS 83608-90-6 in drug discovery and materials science.
Physicochemical Profile
While specific experimental melting points for this intermediate are often proprietary to catalog suppliers, its properties can be reliably extrapolated from its chloro-analog (Methyl 5-(chloromethyl)furan-2-carboxylate).[1]
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Precursor (Cl-analog) MP is 29–30 °C. Azide substitution typically lowers MP slightly.[1] |
| Boiling Point | >110 °C (Predicted) | Do not distill. Azides are heat-sensitive.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Insoluble in water. |
| Density | ~1.25 g/cm³ (Predicted) | Denser than water due to ester/azide functionality. |
| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage; store under inert gas.[1] |
Synthetic Pathway & Mechanism[1][2][3][4][5]
The most robust route to CAS 83608-90-6 is the nucleophilic substitution of methyl 5-(chloromethyl)furan-2-carboxylate using sodium azide.[1] This
Mechanistic Workflow (Graphviz)
Figure 1: Nucleophilic substitution pathway for the synthesis of the target azide.
Experimental Protocol: Synthesis from Chloro-Precursor
Safety Note: Perform all steps behind a blast shield. Avoid metal spatulas.
-
Reagents:
-
Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq)[1]
-
Sodium Azide (1.2 eq)
-
DMSO (anhydrous, 0.5 M concentration relative to substrate)
-
-
Procedure:
-
Dissolve the chloro-furan substrate in DMSO at room temperature.[1]
-
Add Sodium Azide in a single portion. Note: The reaction is slightly exothermic.
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product will have a slightly lower
than the chloride. -
Workup: Dilute reaction mixture with 5 volumes of ice-cold water. Extract with Diethyl Ether or Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove residual DMSO. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo at <30 °C . Do not heat to dryness.[1][2][3]
-
Reactivity Profile: The "Click" Utility[4][5]
The primary utility of CAS 83608-90-6 is as a heterobifunctional linker.[1] The azide moiety undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.[1][4][5] This reaction is regioselective and tolerant of the furan ester.
CuAAC Catalytic Cycle (Graphviz)
Figure 2: The Cu(I) catalytic cycle for attaching the furan moiety to a target alkyne.[6][5]
Protocol: Standard CuAAC Ligation
-
Solvent:
-BuOH : Water (1:1).[1] -
Catalyst Loading:
(1 mol%) and Sodium Ascorbate (5 mol%). -
Procedure:
-
Suspend alkyne (1.0 eq) and Furan Azide (1.0 eq) in solvent.
-
Add ascorbate solution, followed by copper sulfate solution.
-
Stir vigorously in the dark for 12 hours.
-
Product usually precipitates or is extracted with EtOAc.[1]
-
Safety & Handling: The "Rule of Six"
Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.[7]
Stability Calculation
The safety of an organic azide is estimated using the Carbon/Nitrogen ratio (
Formula:
For Methyl 5-(azidomethyl)furan-2-carboxylate (
- [1]
Verdict: The ratio is 3.33 , which is
-
Status: Isolable. The molecule is generally stable at room temperature.
-
Constraints:
References
-
Synthesis of Furan Derivatives: Keegstra, M. A. (1992). Fast and selective synthesis of 5-(chloromethyl)-2-furoic acid esters. Synlett.
-
Azide Safety Guidelines: Bräse, S., et al. (2005).[9] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
-
CuAAC Mechanism: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst. Journal of the American Chemical Society.
-
Precursor Properties: PubChem. Methyl 5-(chloromethyl)furan-2-carboxylate (CID 76946).[1]
Sources
- 1. 83608-90-6|MEthyl 5-(azidomethyl)-2-furoate|BLD Pharm [bldpharm.com]
- 2. uvic.ca [uvic.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
